Alosetron ((Z)-2-butenedioate)
CAS No.: 122852-43-1
Cat. No.: VC0002205
Molecular Formula: C21H22N4O5
Molecular Weight: 410.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 122852-43-1 |
|---|---|
| Molecular Formula | C21H22N4O5 |
| Molecular Weight | 410.4 g/mol |
| IUPAC Name | (Z)-but-2-enedioic acid;5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-3,4-dihydropyrido[4,3-b]indol-1-one |
| Standard InChI | InChI=1S/C17H18N4O.C4H4O4/c1-11-13(19-10-18-11)9-21-8-7-15-16(17(21)22)12-5-3-4-6-14(12)20(15)2;5-3(6)1-2-4(7)8/h3-6,10H,7-9H2,1-2H3,(H,18,19);1-2H,(H,5,6)(H,7,8)/b;2-1- |
| Standard InChI Key | XCPGTDZMQXRLAW-BTJKTKAUSA-N |
| Isomeric SMILES | CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3C.C(=C\C(=O)O)\C(=O)O |
| Canonical SMILES | CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3C.C(=CC(=O)O)C(=O)O |
Introduction
Chemical and Pharmacological Profile of Alosetron (Z)-2-Butenedioate
Structural and Molecular Characteristics
Alosetron (Z)-2-butenedioate (CAS No. 122852-43-1) is a fumarate salt derivative of alosetron, with the molecular formula C₁₉H₁₈N₄O·C₄H₄O₄ and a molecular weight of 410.42 g/mol . The (Z)-configuration of the 2-butenedioate moiety enhances stability and bioavailability compared to other stereoisomers.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈N₄O·C₄H₄O₄ |
| Molecular Weight | 410.42 g/mol |
| CAS Registry Number | 122852-43-1 |
| Target | 5-HT3 Receptor (IC₅₀ ≈55 nM) |
The compound selectively antagonizes 5-HT3 receptors in the enteric nervous system, inhibiting serotonin-mediated gastrointestinal motility and visceral pain signaling .
Mechanism of Action and Preclinical Evidence
5-HT3 Receptor Antagonism
Alosetron (Z)-2-butenedioate binds reversibly to 5-HT3 receptors in the myenteric and submucosal plexuses, blocking fast depolarization of enteric neurons. Preclinical studies in guinea pigs demonstrated a 55 nM IC₅₀ for inhibition of serotonin-induced depolarization, correlating with reduced colonic transit and visceral hypersensitivity .
Anti-Nociceptive and Anti-Inflammatory Effects
In rodent models of colorectal distension, alosetron attenuated visceral pain responses by >40% compared to controls . Additionally, it reduced TNF-α and IL-6 levels in dextran sulfate sodium (DSS)-induced colitis, suggesting modulatory effects on inflammatory pathways .
Clinical Efficacy in Severe IBS-D
FDA Composite Endpoint Responders
A 12-week, multicenter study (n = 192) evaluated alosetron using FDA-recommended endpoints:
-
Stool Consistency: ≥50% reduction in days with type 6/7 stools (Bristol Stool Form Scale).
-
Abdominal Pain: ≥30% reduction in worst daily pain scores (0–10 scale).
Table 2: Efficacy Outcomes at Week 12
| Parameter | Baseline | Week 12 | Δ (%) | p-Value |
|---|---|---|---|---|
| Stool Consistency Days | 5.2 | 2.1 | -59.6 | <0.001 |
| Abdominal Pain Score | 6.8 | 3.9 | -42.6 | <0.001 |
| Fecal Urgency-Free Days | 0% | 39.6% | — | <0.001 |
Of 105 evaluable patients, 45% met the composite endpoint for ≥50% of the study period .
Dose Optimization and Tolerability
In a randomized trial (n = 705), alosetron 1 mg twice daily achieved the highest responder rate (34.8% vs. 23.5% for placebo, p = 0.003) but increased constipation incidence (18.9% vs. 5.6%) . Dose reductions to 0.5 mg twice daily maintained efficacy while mitigating adverse effects .
| Dosage | Constipation Rate | Discontinuation Rate |
|---|---|---|
| 0.5 mg once daily | 8.2% | 4.1% |
| 1 mg once daily | 12.7% | 6.3% |
| 1 mg twice daily | 18.9% | 9.8% |
Risk Mitigation Strategies
-
Dose Titration: 54% of patients remained on 0.5 mg twice daily without dose escalation .
-
Monitoring: Regular assessment of bowel habits during the first 4 weeks of therapy .
Real-World Utilization and Patient-Reported Outcomes
Symptom-Specific Improvements
In clinical practice, alosetron reduced:
-
Fecal Incontinence: 67% reduction in weekly episodes (p < 0.001) .
-
Urgency-Free Days: Increased from 0% at baseline to 39.6% at week 12 .
Physician-Patient Concordance
Patient and physician assessments of treatment success showed 85.9% concordance (Spearman’s ρ = 0.429, p < 0.0001), validating symptom diaries as reliable outcome measures .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume